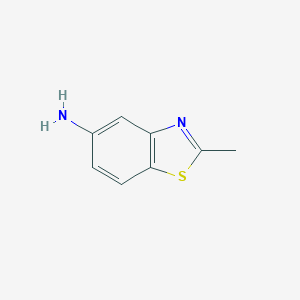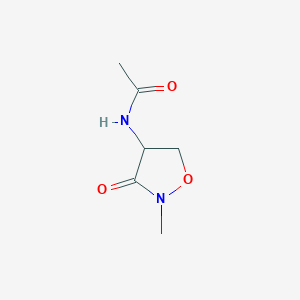
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as MOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this enzyme, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide prevents the formation of new proteins, which can have a range of biochemical and physiological effects.
生化学的および生理学的効果
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of RNA transcription, and the inhibition of enzyme activity. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is its ability to inhibit the formation of peptide bonds between amino acids, making it a valuable tool for the study of protein synthesis. However, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can also have toxic effects on cells, making it important to use caution when working with this compound in the lab.
将来の方向性
There are several potential future directions for the study of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of research could be the development of new drugs based on the biochemical and physiological effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. Another area of research could be the study of the toxic effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide on cells, in order to better understand how this compound affects cellular function. Finally, researchers could also explore the potential use of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in the treatment of diseases such as cancer and inflammation.
合成法
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methyl-2-nitropropane-1,3-diol with acetic anhydride, which produces 2-acetoxy-2-methylpropane-1,3-diol. This compound is then reacted with phosgene to produce 2-acetoxy-2-methylpropanoyl chloride. Finally, this compound is reacted with glycine to produce N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide.
科学的研究の応用
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been used in a wide range of scientific research applications, including the study of protein synthesis, enzyme activity, and RNA transcription. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to be particularly useful in the study of protein synthesis, as it has been shown to inhibit the formation of peptide bonds between amino acids.
特性
CAS番号 |
14617-48-2 |
|---|---|
製品名 |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-5-3-11-8(2)6(5)10/h5H,3H2,1-2H3,(H,7,9) |
InChIキー |
KBIHQOBZGBMUEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C |
正規SMILES |
CC(=O)NC1CON(C1=O)C |
同義語 |
N-(2-Methyl-3-oxoisoxazolidin-4-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
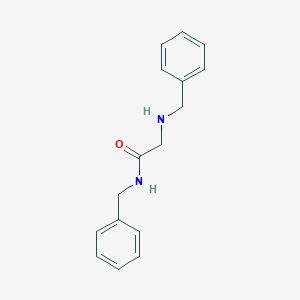

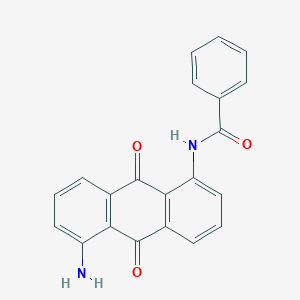

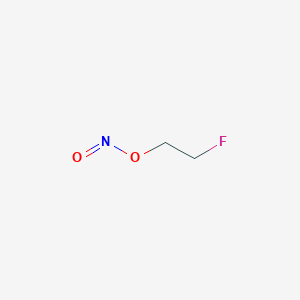
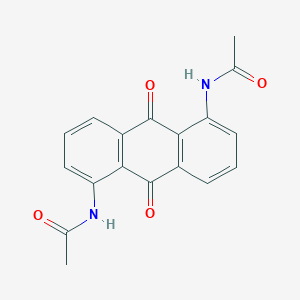
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
